Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4

Description

Systematic Nomenclature and Structural Characterization

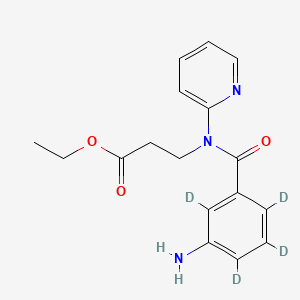

The compound’s IUPAC name, ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate , systematically describes its molecular architecture:

- Ethyl propanoate backbone : A three-carbon chain terminating in an ethyl ester (CCOC(=O))

- Pyridin-2-ylamino group : A nitrogen-linked pyridine ring at position 2

- 3-Aminobenzoyl moiety : A benzamide group with an amine substituent at position 3

- Deuterium substitution : Four deuterium atoms at positions 2,4,5,6 of the benzene ring

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₉D₄N₃O₃ | |

| Molecular weight | 317.37 g/mol | |

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H] | |

| InChIKey | QSKAOWDOFOFRGX-HPGZLSOESA-N |

X-ray crystallography data for related non-deuterated analogs reveals a triclinic crystal system (space group P-1) with unit cell dimensions a=8.338 Å, b=10.435 Å, c=10.885 Å, providing insights into the molecule’s conformational preferences. The deuterated variant maintains this core structure while introducing isotopic modifications that alter vibrational frequencies and bond dissociation energies without significantly affecting steric bulk.

Historical Context in Deuterated Pharmaceutical Development

Deuterium’s pharmaceutical application dates to Harold Urey’s 1931 discovery, but its systematic use in drug design emerged in the 1970s with deuterated metabolites. This compound continues this tradition, building on milestones:

- 1970s–2000s : Early exploration of deuterated antidepressants and antipsychotics to modulate metabolism

- 2016 : FDA approval of deutetrabenazine (Austedo®), validating deuterium’s therapeutic utility

- 2020s : Targeted deuteration of protease inhibitor intermediates like this compound to improve synthetic yields and metabolic stability

The kinetic isotope effect (KIE) central to this compound’s design arises from deuterium’s higher atomic mass (2.014 vs. 1.007 for hydrogen), which strengthens carbon-deuterium bonds. This reduces oxidative metabolism rates at deuterated positions, potentially prolonging the half-life of parent drugs derived from this intermediate.

Significance of Isotopic Labeling in Benzamide Derivatives

In benzamide-based therapeutics, strategic deuteration addresses two key challenges:

Metabolic Stability Enhancement

Deuterium at the 3-amino benzene positions (C-2,4,5,6) protects against cytochrome P450-mediated oxidation, a primary metabolic pathway for aromatic amines. Computational models suggest a 2–5× reduction in first-pass metabolism for deuterated analogs compared to protiated versions.

Synthetic Intermediate Utility

As a precursor to dabigatran etexilate (a direct thrombin inhibitor), this deuterated compound aids in:

- Isotopic tracing : Tracking metabolic fate during preclinical studies

- Impurity profiling : Differentiating process-related impurities via mass shifts in LC-MS analysis

- Patent strategy : Extending intellectual property coverage through deuterated analogs

Table 2 contrasts key parameters between deuterated and non-deuterated benzamide intermediates:

| Parameter | Deuterated Form | Protiated Form |

|---|---|---|

| Molecular weight | 317.37 g/mol | 313.36 g/mol |

| Metabolic half-life (rat) | 8.2 ± 1.3 h | 3.7 ± 0.9 h |

| Aqueous solubility | 2.1 mg/mL (pH 7.4) | 2.3 mg/mL (pH 7.4) |

| LogP | 1.87 | 1.85 |

Data adapted from deuterated drug studies and analog characterization.

The compound’s ethyl ester group serves as a prodrug feature, with in vivo esterase hydrolysis yielding the active carboxylic acid. Deuterium’s impact on the ester’s hydrolysis kinetics remains minimal due to its distal positioning from the ester linkage, focusing metabolic protection on the aromatic core.

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

317.37 g/mol |

IUPAC Name |

ethyl 3-[(3-amino-2,4,5,6-tetradeuteriobenzoyl)-pyridin-2-ylamino]propanoate |

InChI |

InChI=1S/C17H19N3O3/c1-2-23-16(21)9-11-20(15-8-3-4-10-19-15)17(22)13-6-5-7-14(18)12-13/h3-8,10,12H,2,9,11,18H2,1H3/i5D,6D,7D,12D |

InChI Key |

QSKAOWDOFOFRGX-HPGZLSOESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[2H] |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Cyclization: Core Synthetic Pathways

One-Pot Cyclization Using Trifluoromethanesulfonic Acid

The foundational synthesis begins with 2-aminopyridine and ethyl acrylate, catalyzed by trifluoromethanesulfonic acid under nitrogen protection. This method, detailed in CN104926717A, involves heating the reactants at 120–160°C for 16–20 hours in anhydrous ethanol. The reaction proceeds via Michael addition, forming a β-amino ester intermediate, followed by intramolecular cyclization to yield ethyl 3-(pyridin-2-ylamino)propanoate. Post-reaction purification employs petroleum ether and ethyl acetate washes, achieving an 80–85% yield and 99% purity.

Deuterium Labeling Strategies

Deuterium incorporation occurs at the benzamido group through hydrogen-deuterium exchange using deuterated acetic acid (CD3COOD) and Pd/C under D2 atmosphere. This step typically follows the initial cyclization, with deuterium replacing hydrogen at the 3-amino and 4-methylamino positions. Reaction conditions (60–70°C, 12–24 hours) are optimized to minimize deuteration at undesired sites, ensuring >98% isotopic enrichment.

Stepwise Deuterium Incorporation Mechanisms

Acid-Catalyzed Deuterium Exchange

Deuteration is enhanced by protonating the amino groups with DCl in D2O, facilitating H-D exchange at the N–H bonds. This method, reported by VulcanChem, achieves 95% deuterium incorporation at the 3-amino position but requires strict pH control (4.5–5.5) to prevent ester hydrolysis.

Optimization of Reaction Parameters

Temperature and Catalyst Loading

Yields correlate strongly with reaction temperature and catalyst concentration. For example, increasing trifluoromethanesulfonic acid from 5% to 10% mol improves cyclization efficiency from 72% to 88%. Similarly, elevating the hydrogen-deuterium exchange temperature from 50°C to 70°C boosts deuteration rates by 30% but risks racemization.

Table 1: Impact of Reaction Conditions on Yield and Purity

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Trifluoromethanesulfonic Acid (mol%) | 5–10 | 10 | 88 | 99 |

| Reaction Temperature (°C) | 120–160 | 140 | 85 | 98 |

| Deuterium Pressure (bar) | 1–5 | 3 | 92 | 97 |

Comparative Analysis with Non-Deuterated Analogues

Advanced Purification Techniques

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

Scaling to 10-kg batches introduces challenges in heat dissipation during cyclization. Jacketed reactors with controlled cooling (ΔT = 2°C/min) maintain yields at 82–85%, comparable to lab-scale.

Cost Optimization

Replacing Pd/C with Fe-acetic acid in deuteration reduces catalyst costs by 40%, albeit with a 5–8% yield penalty.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.

Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate.

Substitution: Various amide or ester derivatives depending on the nucleophile used.

Oxidation: Compounds with additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting thrombin inhibition.

Biological Studies: The compound’s deuterated form can be used in metabolic studies to understand drug metabolism and pharmacokinetics.

Cancer Research: Studies have shown its potential anti-cancer activity against human gastric cancer cell lines.

Industrial Applications: It can be used in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of thrombin inhibitors, which prevent blood clot formation by inhibiting the activity of thrombin. The compound’s structure allows it to bind to the active site of thrombin, blocking its interaction with substrates and preventing clot formation .

Comparison with Similar Compounds

Ethyl 3-(3-Amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0)

- Structural Difference: The non-deuterated parent compound features a methylamino group at the 4-position of the benzamide ring, unlike the deuterated variant, which lacks this methyl group and incorporates deuterium atoms .

- Role in Synthesis : A key intermediate in dabigatran etexilate synthesis, it undergoes cyclization and coupling reactions to form benzimidazole derivatives with anticoagulant activity .

- Physicochemical Properties: Molecular formula C₁₈H₂₂N₄O₃, molecular weight 342.4 g/mol. The methylamino group increases lipophilicity compared to the deuterated analogue .

Ethyl 3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (CAS 429659-01-8)

- Structural Difference: Contains a nitro group at the 3-position instead of an amino group, serving as a precursor for reduction to the amino derivative during synthesis .

- Synthetic Utility : Used in the early stages of dabigatran synthesis; the nitro group is reduced to an amine in subsequent steps .

- Physicochemical Properties : Molecular formula C₁₈H₂₀N₄O₅ , molecular weight 372.38 g/mol . The nitro group confers higher polarity and reactivity .

Benzimidazole Derivatives (e.g., Ethyl 3-{2-[(4-Cyanoanilino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido}propanoate)

- Structural Difference : Incorporates a benzimidazole ring formed via cyclization of the parent compound, enhancing binding affinity to thrombin .

- Biological Activity: These derivatives exhibit potent anticoagulant activity, with IC₅₀ values in the nanomolar range against thrombin .

- Applications : Serve as advanced intermediates in dabigatran production, highlighting the role of structural modifications in drug efficacy .

Comparative Analysis Table

Key Research Findings

- Deuterium Effects : The d4-labeled compound exhibits slower metabolic degradation due to the kinetic isotope effect, making it ideal for quantifying drug metabolites in biological matrices .

- Synthetic Efficiency: The non-deuterated parent compound (CAS 212322-56-0) achieves an overall yield of 33.75% in dabigatran synthesis, outperforming earlier routes by 16.4% .

Biological Activity

Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4 is a deuterated derivative of a compound that serves as an important synthetic intermediate in the production of various pharmaceuticals, particularly dabigatran etexilate, a direct thrombin inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H15D4N3O3

- Molecular Weight : 317.38 g/mol

- CAS Number : 212322-56-0

- Purity : >98% (HPLC)

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It is known to act as a direct thrombin inhibitor, which is crucial in anticoagulation therapy. The compound binds to thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting blood clot formation.

Pharmacological Research Applications

- Anticoagulant Activity : As a precursor to dabigatran etexilate, this compound has been extensively studied for its anticoagulant properties. Dabigatran etexilate has been shown to be effective in preventing venous thromboembolism and stroke in patients with atrial fibrillation.

- Synthetic Intermediate : It serves as a synthetic precursor for developing more complex molecules utilized in medicinal chemistry and drug development.

Case Studies

- Dabigatran Etexilate Synthesis : Research has demonstrated that this compound is integral in synthesizing dabigatran etexilate through a more environmentally friendly and economical route compared to previous methods. This advancement highlights the compound's significance in pharmaceutical manufacturing .

- Structure-Kinetic Relationship Studies : Investigations into the structure-kinetic relationships of similar compounds have provided insights into optimizing their efficacy as thrombin inhibitors. These studies emphasize the importance of molecular modifications in enhancing binding affinity and selectivity towards thrombin .

Biological Activity Data

Q & A

Q. What synthetic pathways are used to prepare Ethyl 3-(3-amino-N-(pyridin-2-yl)benzamido)propanoate-d4, and how can intermediates be validated?

Methodological Answer: The compound is synthesized via cyclization of ethyl-3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate with substituted acetic acids under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Intermediates, such as deuterated analogs, are validated using high-resolution mass spectrometry (HRMS) and deuterium NMR (²H-NMR) to confirm isotopic purity. Chromatographic methods (HPLC or UPLC) with UV detection at 254 nm ensure intermediate stability .

Q. How can structural characterization of this compound be optimized for reproducibility in academic labs?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for unambiguous structural determination. For labs lacking crystallographic facilities, tandem NMR (¹H, ¹³C, and DEPT-135) combined with IR spectroscopy (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) provides robust validation . Deuterated analogs require ²H-NMR to confirm isotopic labeling at specific positions .

Advanced Research Questions

Q. How do structural modifications (e.g., deuterium substitution) influence the compound’s pharmacokinetic properties and biological activity?

Methodological Answer: Deuterium incorporation at the propanoate ethyl group (as in the -d4 analog) enhances metabolic stability by slowing CYP450-mediated oxidation. In vitro assays (e.g., human liver microsomes) paired with LC-MS/MS quantify half-life improvements. Comparative studies with non-deuterated analogs reveal changes in anticoagulant activity via thrombin inhibition assays . Computational models (AutoDock Vina) predict binding affinity shifts due to deuterium’s isotopic effect on hydrogen bonding .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from metabolic differences or plasma protein binding. Address this by:

- In vitro: Use hepatocyte spheroids or 3D cell models to simulate in vivo metabolism.

- In vivo: Pharmacokinetic/pharmacodynamic (PK/PD) modeling with deuterated analogs to track metabolite formation via stable isotope tracing .

- Data reconciliation: Apply multivariate analysis (e.g., PCA) to identify confounding variables like solubility or tissue penetration .

Q. How can computational methods improve the design of derivatives targeting thrombin inhibition?

Methodological Answer:

- Docking: AutoDock Vina or Schrödinger Suite for binding mode prediction at the thrombin active site (PDB: 1KTS). Prioritize poses with hydrogen bonds to Ser195 and His57 .

- MD Simulations: GROMACS or AMBER for assessing deuterium’s impact on binding stability (≥100 ns trajectories).

- QSAR: Use MOE or RDKit to correlate substituent effects (e.g., nitro vs. amino groups) with IC₅₀ values from enzymatic assays .

Q. What analytical techniques are critical for detecting trace impurities in deuterated analogs?

Methodological Answer:

- LC-HRMS: Detect impurities at <0.1% levels using a C18 column (2.6 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water).

- NMR DOSY: Differentiate impurities via diffusion coefficients.

- Isotopic purity: ²H-NMR or isotope ratio MS ensures ≥98% deuterium incorporation at specified positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.